Potassium 2-isopropoxypyridine-3-trifluoroborate Potassium 2-isopropoxypyridine-3-trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13775000
InChI: InChI=1S/C8H10BF3NO.K/c1-6(2)14-8-7(9(10,11)12)4-3-5-13-8;/h3-6H,1-2H3;/q-1;+1
SMILES: [B-](C1=C(N=CC=C1)OC(C)C)(F)(F)F.[K+]
Molecular Formula: C8H10BF3KNO
Molecular Weight: 243.08 g/mol

Potassium 2-isopropoxypyridine-3-trifluoroborate

CAS No.:

Cat. No.: VC13775000

Molecular Formula: C8H10BF3KNO

Molecular Weight: 243.08 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-isopropoxypyridine-3-trifluoroborate -

Specification

Molecular Formula C8H10BF3KNO
Molecular Weight 243.08 g/mol
IUPAC Name potassium;trifluoro-(2-propan-2-yloxypyridin-3-yl)boranuide
Standard InChI InChI=1S/C8H10BF3NO.K/c1-6(2)14-8-7(9(10,11)12)4-3-5-13-8;/h3-6H,1-2H3;/q-1;+1
Standard InChI Key XLJRJEDZQUYCDQ-UHFFFAOYSA-N
SMILES [B-](C1=C(N=CC=C1)OC(C)C)(F)(F)F.[K+]
Canonical SMILES [B-](C1=C(N=CC=C1)OC(C)C)(F)(F)F.[K+]

Introduction

Structural and Molecular Characteristics

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₀BF₃KNO
Molecular Weight243.08 g/mol
Purity95%
SMILESCC(C)OC1=NC=CC=C1B-(F)F.[K+]
MDL NumberMFCD09993619

Synthesis and Preparation

Optimization Challenges

The electron-deficient pyridine ring and steric bulk of the isopropoxy group may necessitate modified reaction conditions. For instance, lower temperatures (-78°C) during lithiation could mitigate side reactions, while prolonged KHF₂ treatment ensures complete borate conversion .

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a trifluoroborate salt, this compound participates in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between pyridine derivatives and (hetero)aryl halides. Key advantages include:

  • Stability: Unlike boronic acids, trifluoroborates resist protodeboronation, allowing long-term storage and handling in air .

  • Compatibility: The potassium counterion enhances solubility in biphasic reaction systems (e.g., THF/H₂O), facilitating catalyst turnover .

Functional Group Transformations

The pyridine ring’s nitrogen atom permits post-coupling modifications, such as:

  • N-Oxidation: For enhanced solubility or directed ortho-metalation.

  • N-Alkylation: To introduce cationic charges for catalytic applications .

Recent Advances and Future Directions

Heterocycle-Functionalized Trifluoroborates

The 2024 synthesis of Potassium 2-isopropoxypyridine-3-trifluoroborate reflects growing interest in heteroaromatic trifluoroborates for drug discovery . Such compounds enable rapid diversification of pharmacophores via cross-coupling, as demonstrated in recent kinase inhibitor syntheses .

Photoredox Catalysis

Emerging studies suggest trifluoroborates as radical precursors under photoredox conditions. The pyridine moiety’s electron-deficient nature could facilitate single-electron transfer (SET) processes, opening avenues for C–H functionalization .

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